molecular formula C7H8ClN B1589981 2-Chloro-4,6-dimethylpyridine CAS No. 30838-93-8

2-Chloro-4,6-dimethylpyridine

Cat. No. B1589981
CAS RN: 30838-93-8
M. Wt: 141.6 g/mol
InChI Key: COVGXNSRDOYAJD-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyridine is an organic compound with the formula C6H7NCl. It is a colorless liquid that is soluble in many organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in certain chemical reactions. It is a versatile reagent and has been used in a variety of scientific research applications.

Scientific Research Applications

Vibrational Properties in Antimicrobial and Anticancer Agents

2-Chloro-4,6-dimethylpyridine-3-carbonitrile, along with a related compound, has been the focus of a theoretical study to understand its structural and vibrational properties in both gas and aqueous solution phases. This study, employing Density Functional Theory (DFT) calculations, aimed to explore the potential of these compounds as antimicrobial and anticancer agents. The detailed analysis provided insights into different interactions, such as bond orders, atomic charges, solvation energies, and molecular electrostatic potentials, crucial for understanding their behavior in various environments (Márquez et al., 2015).

Synthesis of Pyridine Derivatives and Biological Activity

2-Chloro-4,6-dimethylpyridine-3-carbonitrile has been used in reactions to produce various pyridine derivatives, such as pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This research has also explored the biological activities of these new compounds, highlighting the diverse applications of 2-Chloro-4,6-dimethylpyridine in synthesizing structurally and functionally varied molecules (Yassin, 2009).

Microwave Irradiation in Synthesis Processes

A study on the synthesis of pyridine 2,6-dicarboxylic acid using microwave irradiation highlighted an innovative approach to synthesizing pyridine derivatives. This research showed the effectiveness of using microwave technology as an alternative to traditional methods, improving efficiency and yield. It demonstrates the potential of 2-Chloro-4,6-dimethylpyridine in advanced synthesis processes (Zhang et al., 2010).

Coupling to Bipyrimidines

2-Chloro-4,6-dimethylpyrimidine, closely related to 2-Chloro-4,6-dimethylpyridine, has been effectively coupled to form 2,2'-bipyrimidines. This process, utilizing Tiecco's method, underscores the compound's utility in creating complex molecular structures, potentially useful in various chemical and pharmaceutical applications (Nasielski et al., 1991).

Zeolite Adsorption and Poisoning

In zeolite research, 2,6-Dimethylpyridine (a similar compound to 2-Chloro-4,6-dimethylpyridine) has been used to study the selective poisoning of Bronsted sites on synthetic Y zeolites. This research provides valuable insights into the interactions of pyridine derivatives with zeolites, crucial in catalysis and adsorption processes (Jacobs & Heylen, 1974).

properties

IUPAC Name

2-chloro-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGXNSRDOYAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500794
Record name 2-Chloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethylpyridine

CAS RN

30838-93-8
Record name 2-Chloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylpyridine
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Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethyl-pyridine (4 g, 32.7 mmol) was dissolved in conc. hydrochloric acid (50 mL) and cooled to 0° C. A solution of sodium nitrite (3.39 g, 49.1 mmol) in water (20 mL) was added dropwise, followed by a solution of sodium chloride (3.8 g, 65 mmol) in water (20 mL). The mixture was stirred for 30 min. then basified with 20% sodium hydroxide solution and extracted with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate/petroleum ether as eluent to afford 2-chloro-4,6-dimethyl-pyridine (1 g, 22%) as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4,6-dimethylpyridine (90 g, 0.736 mol) and sodium chloride (216 g, 3.69 mol) in concentrated hydrochloric acid (720 mL) was cooled to between −15 and −20° C. A solution of sodium nitrite (71.2 g, 1.03 mol) in water (135 mL) was added over 30 min. More sodium chloride (216 g, 3.69 mol) was added and the reaction mixture was allowed to warm to ambient temperature and stirred for 1 h. The reaction mixture was basified with solid bicarbonate (700 g) and extracted with dichloromethane (1 L), filtered and the two phases separated. The organic layer was concentrated in vacuo and the crude purified by flash column chromatography over silica gel (100-200 mesh) with 20% dichloromethane in petroleum ether as eluent to afford 2-chloro-4,6-dimethylpyridine (40 g, 38%) as a solid.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
71.2 g
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
216 g
Type
reactant
Reaction Step Three
Quantity
700 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4,6-dimethylpyridine
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Citations

For This Compound
40
Citations
FA Yassin - Chemistry of heterocyclic compounds, 2009 - Springer
The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and …
Number of citations: 52 link.springer.com
ZA Kalme, B Roloff, YE Pelcher, YY Popelis… - Chemistry of …, 1992 - Springer
3-Cyano- and 3-carbamoyl-2-chloropyridines react with hydrazine hydrate to form substituted 3-amino-1H-pyrazolo[3,4-b]pyridines and 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridines. …
Number of citations: 4 link.springer.com
IV Rudenko, AA Kucherak, AA Tolmachev… - Chemistry of …, 2011 - Springer
An efficient method has been developed for the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile. A study was carried out on the reaction of this compound with N-acylhydrazines to …
Number of citations: 2 link.springer.com
FA Yassin - Chemistry of Heterocyclic Compounds, 2022 - osi131.osi.lv
The reaction of 2-chloro-4, 6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and …
Number of citations: 6 osi131.osi.lv
MJ Márquez, MB Márquez, PG Cataldo… - Open Journal of …, 2015 - scirp.org
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile compounds have been studied from a theoretical point of view in order to know their …
Number of citations: 17 www.scirp.org
MA Waly, II EL‐Hawary, WS Hamama… - Journal of …, 2013 - Wiley Online Library
Syntheses of some new heterocyclic compounds containing pyridone, thioxopyridine, halogenated‐pyridine‐carbonitriles, pyrazolopyridine, and pyridine derivatives were achieved. …
Number of citations: 28 onlinelibrary.wiley.com
W Talaat, S Elonsy, RM Keshk - Spectrochimica Acta Part A: Molecular and …, 2021 - Elsevier
New fluorescent sensing of some nitric oxide donors, nitroglycerin and isosorbide dinitrate was developed in our laboratories. Two fluorescent reagents, 2-(2-hydroxyethylamino)-4,6-…
Number of citations: 3 www.sciencedirect.com
WS Hamama, M Waly, I El-Hawary… - Synthetic …, 2014 - Taylor & Francis
The focus of our review is on the methods of synthesis and chemical reactivity of 2-pyridone and some derivatives as 2-chloro-3-nicotinonitrile in addition to the biological activity of the 2…
Number of citations: 33 www.tandfonline.com
D Błachut, J Szawkało, P Pomarański… - Organic …, 2017 - arkat-usa.org
A library of differently substituted 3, 4, 5-triaryl-2, 6-dimethylpyridines and 2, 3, 5-triaryl-4, 6-dimethylpyridines were synthesized and characterized using the Suzuki-Miyaura cross-…
Number of citations: 1 www.arkat-usa.org
S Botros, BH Naguib, AN Osman - ejchem.journals.ekb.eg
ASERIES of new 6,7,8,9-tetrahydrodibenz[ b,f][1,4]oxazepin-11(10H)-ones (3) was prepared by alkylation of salicylamides 1 with 2-chlorocyclohexanone followed by cyclodehydration …
Number of citations: 3 ejchem.journals.ekb.eg

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